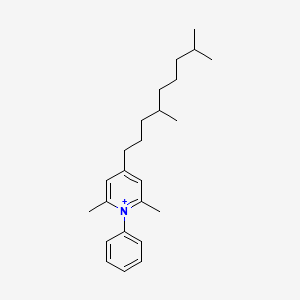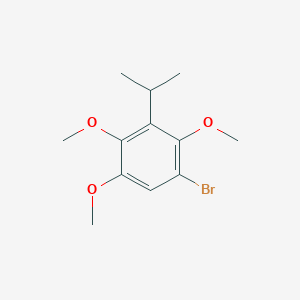
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methoxy groups, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
1-Bromo-3,4,5-trimethoxybenzene: Similar structure but lacks the isopropyl group.
1,2,4-Trimethoxybenzene: Lacks the bromine and isopropyl groups.
1,3,5-Trimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is unique due to the combination of bromine, methoxy, and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
144707-40-4 |
|---|---|
Molecular Formula |
C12H17BrO3 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
1-bromo-2,4,5-trimethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO3/c1-7(2)10-11(15-4)8(13)6-9(14-3)12(10)16-5/h6-7H,1-5H3 |
InChI Key |
RHKJHHQZQROKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1OC)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
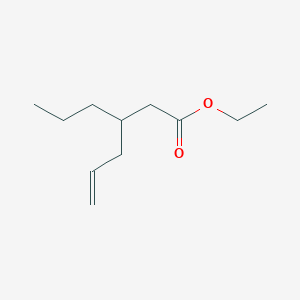
![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
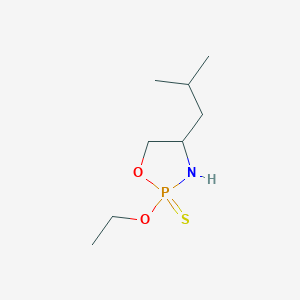
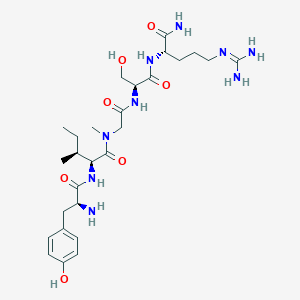
methyl}carbonimidoyl](/img/structure/B14265204.png)
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)



![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

